![molecular formula C12H13NO2 B10840327 1-Benzyl-3,3-dimethylazetidine-2,4-dione](/img/structure/B10840327.png)
1-Benzyl-3,3-dimethylazetidine-2,4-dione
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Overview
Description
1-benzyl-3,3-dimethylazetidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of azetidine-2,4-diones, which are characterized by a four-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-dimethylazetidine-2,4-dione typically involves the following steps:
Formation of the Azetidine Ring: The initial step involves the cyclization of suitable precursors to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.
Dimethylation: The introduction of the two methyl groups at the 3-position of the azetidine ring can be accomplished through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-dimethylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Human Leukocyte Elastase
One of the prominent applications of 1-benzyl-3,3-dimethylazetidine-2,4-dione is its study as an inhibitor of human leukocyte elastase. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. Inhibiting its activity can have therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
Anticancer Activity
Research has indicated that derivatives of azetidine-2,4-dione compounds exhibit anticancer properties. For instance, studies have explored the synthesis of various derivatives and their effects on cancer cell lines, demonstrating potential cytotoxic effects against diverse neoplastic diseases. The structure-activity relationship (SAR) analyses have shown that modifications to the azetidine core can enhance biological activity .
Polymerization Processes
Catalysts for Caprolactam Polymerization
this compound has been identified as a catalyst in the anionic polymerization of lactams, particularly caprolactam. This application is critical in producing polyamides, which are essential materials in the textile and plastics industries. The compound serves as a promoter that significantly accelerates the polymerization reaction compared to traditional catalysts .
Synthesis of Functionalized Polymers
The compound can also be utilized in synthesizing functionalized polymers with specific properties. For example, it can be incorporated into poly(vinyl benzylamine) systems to enhance their reactivity and functionalization potential. This application highlights its versatility in creating materials with tailored characteristics for various industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition Mechanism
A study investigating the inhibition mechanism of this compound on human leukocyte elastase demonstrated that the compound binds effectively to the active site of the enzyme, reducing its activity significantly. This finding underscores its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
Research conducted on various derivatives of azetidine-2,4-dione showed promising results against several cancer cell lines, including breast and lung cancer. The derivatives exhibited IC50 values indicating effective cytotoxicity at low concentrations, suggesting further development for clinical applications.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,3-dimethylazetidine: Lacks the 2,4-dione functionality.
3,3-dimethylazetidine-2,4-dione: Lacks the benzyl group.
1-benzylazetidine-2,4-dione: Lacks the dimethyl groups.
Uniqueness
1-benzyl-3,3-dimethylazetidine-2,4-dione is unique due to the combination of its benzyl group, dimethyl groups, and the azetidine-2,4-dione ring
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylazetidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
LGZSEGMYAOALQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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